2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Overview
Description
2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene-Dione Core: This step involves the cyclization of a suitable precursor to form the indene-dione structure.
Introduction of the Chlorophenyl Group: This is achieved through a substitution reaction where a chlorophenyl group is introduced to the indene-dione core.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl compound under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-[(2-METHYLPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- **2-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- **2-({4-[(2-BROMOPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
The uniqueness of 2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methoxy]anilino]-2-phenylindene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClNO3/c29-25-13-7-4-8-19(25)18-33-22-16-14-21(15-17-22)30-28(20-9-2-1-3-10-20)26(31)23-11-5-6-12-24(23)27(28)32/h1-17,30H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPJYTVHKMNQRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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